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Compound of Interest

Compound Name: 2-methyl-1H-indole-3-carboxamide

Cat. No.: B1353142

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methyl-1H-indole-3-carboxamide, a
member of the pharmacologically significant indole carboxamide family. We explore its
chemical properties, synthesis protocols, and the broader biological activities of related
derivatives, offering insights for its application in research and drug development.

Core Compound Identification and Properties

2-Methyl-1H-indole-3-carboxamide is a heterocyclic organic compound featuring a bicyclic
indole structure, substituted with a methyl group at position 2 and a carboxamide group at
position 3. The indole scaffold is a privileged structure in medicinal chemistry, appearing in
numerous natural products and synthetic drugs.[1][2]
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The following table summarizes the key identification and property data for 2-methyl-1H-
indole-3-carboxamide.

Property Value Reference
CAS Number 67242-60-8 [3]
Molecular Formula C10H10N20 [3]
Molecular Weight 174.2 g/mol [3]
Purity >98% (Typical) [3]

Synthesis and Experimental Protocols

The synthesis of 2-methyl-1H-indole-3-carboxamide can be achieved from its corresponding
ester, methyl 2-methyl-1H-indole-3-carboxylate (CAS 65417-22-3).[4] The ester itself is a
common intermediate synthesized through various methods, including palladium-catalyzed
intramolecular oxidative coupling.[5]

A prevalent method for synthesizing the precursor ester involves the Fischer indole synthesis or
modern catalytic cyclizations. For instance, a palladium-catalyzed intramolecular oxidative
coupling of (Z)-3-(arylamino)but-2-enoates can yield various functionalized 2-methyl-1H-indole-
3-carboxylate derivatives in excellent yields.[5] Microwave-assisted protocols have been shown
to accelerate this reaction.[5]

The conversion of the methyl ester to the target carboxamide is a standard amidation reaction.

» Reactants: Methyl 2-methyl-1H-indole-3-carboxylate and a source of ammonia (e.g.,
agueous ammonia, ammonia in methanol).

e Procedure: The ester is dissolved in a suitable solvent, such as methanol. An excess of the
ammonia solution is added.

» Conditions: The reaction mixture is typically heated under pressure in a sealed vessel. The
progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is
consumed.
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e Work-up and Purification: Upon completion, the solvent is evaporated. The crude product is
then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the
final 2-methyl-1H-indole-3-carboxamide product.

The following diagram illustrates this common synthetic transformation.
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Caption: General workflow for the synthesis of the title compound from its ester precursor.

Biological Activity and Therapeutic Potential

While specific data on the biological activity of 2-methyl-1H-indole-3-carboxamide is limited,
the broader class of 2-methyl-indole and indole-3-carboxamide derivatives exhibits a wide
range of pharmacological effects, making this scaffold highly attractive for drug discovery.

Derivatives synthesized from a 2-methyl-1H-indole-3-carboxylic acid core have demonstrated
significant anti-inflammatory and analgesic properties.[1] In preclinical models, certain
thiazolidine derivatives of this scaffold showed potent inhibition of carrageenan-induced and
dextran-induced paw edema, with efficacy comparable to standard drugs like Phenylbutazone.

[1]

The indole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.
[6] Indole-2-carboxamides, a closely related isomer, have shown potent activity against
Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting the MmpL3
protein.[6] Furthermore, various indole carboxamide derivatives have been evaluated as
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inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are critical in cancer
progression, demonstrating significant antiproliferative activity against various cancer cell lines.
[7][8] 3-Substituted 2-methyl indole analogs have also been investigated as inhibitors of
cholinesterases and glutathione S-transferase.[9][10]

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its
aberrant activation is implicated in several cancers.[11][12] Small molecule inhibitors targeting
this pathway are a key area of cancer therapy research.[13] Notably, complex derivatives
containing the 2-methyl-1H-indole core have been identified as potent antagonists of the Hh
pathway. These molecules can suppress the activity of the Smoothened (SMO) receptor, a key
transmembrane protein in the pathway, thereby blocking downstream signal transduction and
inhibiting tumor growth.[14]

The diagram below outlines the canonical Hedgehog signaling pathway and the inhibitory
action of SMO antagonists.

Caption: Inhibition of the Hedgehog signaling pathway by SMO antagonists.

Quantitative Data Summary

The following tables present quantitative data from studies on derivatives of the 2-methyl-1H-
indole-3-carboxylic acid scaffold, providing context for potential research applications.

Table 1: Anti-inflammatory Activity of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives[1]

% Inhibition of Dextran-

Compound Dose (mg/kg)
Induced Edema (at 3h)
Vib 100 16.44%
Vid 100 31.80%
Phenylbutazone 100 38.99%

Table 2: Analgesic Activity of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives[1]
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% Inhibition of Acetic Acid-

Compound Dose (mg/kg) Induced Writhing
Via 100 8.63%

Vib 100 42.47%

Vic 100 31.19%

Vid 100 57.52%

Vie 100 11.70%

Aspirin 100 65.03%

(Note: Compounds VI(a-e) are N-benzylidine-2-methyl-1H-indole-3-carbohydrazide-thiazolidine
derivatives as described in the cited source)

Table 3: Antiproliferative Activity of Related Indole-2-carboxamide Derivatives[7]

Compound Cell Line ICs0 (M)
5d (4-morpholin-4-yl

ohenethyl) A-549 (Lung) 1.10
MCF-7 (Breast) 0.95

Panc-1 (Pancreatic) 1.15

Esﬁ'e:]:?ylpyrm”din'l'yl A-549 (Lung) 0.95
MCF-7 (Breast) 0.80

Panc-1 (Pancreatic) 1.00

Doxorubicin (Reference) A-549 (Lung) 1.20
MCF-7 (Breast) 0.90

Panc-1 (Pancreatic) 1.40
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(Note: Compounds are derivatives of 5-chloro-3-methyl-1H-indole-2-carboxamide as described
in the cited source)

Conclusion

2-Methyl-1H-indole-3-carboxamide belongs to a class of compounds with immense potential
in drug development. While direct studies on this specific molecule are not abundant, the
extensive research on its close structural relatives highlights promising avenues for
investigation. The demonstrated anti-inflammatory, analgesic, antimicrobial, and anticancer
activities of its derivatives, particularly through mechanisms like Hedgehog pathway inhibition,
underscore the value of the 2-methyl-indole-3-carboxamide scaffold as a foundation for
designing novel therapeutic agents. The synthetic protocols are well-established, allowing for
accessible derivatization and exploration of structure-activity relationships. This guide serves
as a foundational resource for researchers aiming to leverage this versatile chemical entity in
their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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